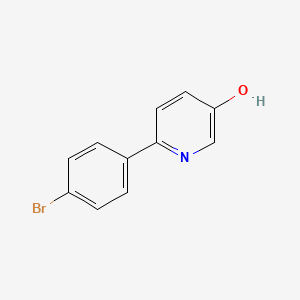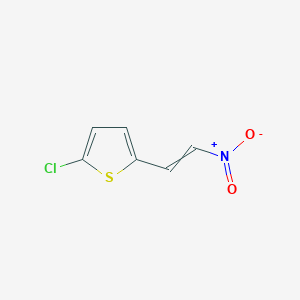
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom, a chlorine atom, and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Triazine Ring Formation: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced to more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: More saturated tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use in pesticides or herbicides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It may inhibit specific pathways in pests or weeds, leading to their control.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(4-chloro-1,3,5-triazin-2-yl)isoquinoline: Lacks the tetrahydroisoquinoline core.
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
6-Bromo-2-(1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both bromine and chlorine atoms along with the triazine ring, which can impart specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H10BrClN4 |
|---|---|
Molekulargewicht |
325.59 g/mol |
IUPAC-Name |
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H10BrClN4/c13-10-2-1-9-6-18(4-3-8(9)5-10)12-16-7-15-11(14)17-12/h1-2,5,7H,3-4,6H2 |
InChI-Schlüssel |
TVHGFVPBWDRPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C3=NC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate](/img/structure/B8595412.png)

![benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate](/img/structure/B8595438.png)


![N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine](/img/structure/B8595460.png)




![3,7-Dibromothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8595494.png)



